(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine atoms on a phenyl ring, along with a dimethylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chlorobenzene and 2,2-dimethylpropan-1-amine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, along with catalysts such as palladium or copper complexes.
Reaction Steps: The key steps involve halogenation, amination, and chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, potassium cyanide, polar solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with different stereochemistry.
3-bromo-5-chlorophenyl)boronic acid: A related compound with a boronic acid group instead of the amine group.
(3-bromo-5-chlorophenyl)methanamine: A similar compound with a methanamine group.
Uniqueness
(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H15BrClN |
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Molecular Weight |
276.60 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15BrClN/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6,10H,14H2,1-3H3/t10-/m1/s1 |
InChI Key |
AXPBNYJUTMFPPE-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC(=CC(=C1)Br)Cl)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
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